Daphnane

HIV latency reversal PKC agonist shock and kill strategy

Daphnane diterpenoids are structurally distinct from tigliane/phorbol and ingenane congeners, with divergent PKC isozyme activation, PKC-independent mechanisms, and in vivo pharmacokinetics. Researchers targeting HIV latency reversal should procure gnidimacrin (EC50 = 0.14 nM) for sub-nanomolar potency. For differential PKC δ/ε activation studies, mezerein is a validated alternative to TPA. Yuanhuapine and yuanhuafine are the only daphnanes with demonstrated oral systemic exposure, essential for in vivo oral dosing studies. Huratoxin provides a unique PKC-independent anticancer mechanism, particularly in colorectal cancer differentiation models. Generic substitution is not scientifically justified; select the congener that matches your experimental requirements to ensure reproducibility.

Molecular Formula C22H37N
Molecular Weight 315.5 g/mol
Cat. No. B1241135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnane
Synonyms1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane
Molecular FormulaC22H37N
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C
InChIInChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1
InChIKeyCGPFADLKIPZYRE-OWLUANBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnane-Type Diterpenoid Esters: Class Overview and Key Differentiators for Scientific Procurement


Daphnane diterpenoids constitute a distinct class of tricyclic (5/7/6 ring system) macrocyclic diterpene esters derived primarily from plant species in the families Euphorbiaceae and Thymelaeaceae [1]. As a skeletal class, daphnanes are biogenetically related to but structurally divergent from tigliane (phorbol) and ingenane diterpenoids, with characteristic orthoester linkages at C9, C13, and C14 positions that critically influence biological activity profiles [2]. The daphnane scaffold exhibits both overlapping and mechanistically distinct interactions with protein kinase C (PKC) isozymes relative to phorbol esters, as well as PKC-independent activities documented in multiple disease models [3]. This class encompasses numerous natural congeners (e.g., mezerein, daphnetoxin, gnidimacrin, yuanhuacine) with differential potency and selectivity profiles that are not interchangeable with other diterpene classes, necessitating careful compound selection based on specific experimental or therapeutic requirements.

Why Generic Diterpene Class Substitution Fails: Evidence-Based Differentiation of Daphnane Congeners


Generic substitution among daphnane, tigliane (phorbol), and ingenane diterpenoids is not scientifically justified due to documented divergence in (i) isozyme-specific PKC activation potency and selectivity, (ii) PKC-independent mechanisms of action, (iii) in vivo pharmacokinetic disposition, and (iv) structural determinants of biological activity [1]. Specifically, while all three classes share a common C1-domain interaction with PKC, daphnane derivatives such as mezerein exhibit reduced potency for novel PKC isozymes δ and ε compared to the prototypical phorbol ester TPA, and certain daphnane orthoesters (e.g., huratoxin) induce cellular responses through mechanisms entirely distinct from PKC activation [2][3]. Furthermore, even within the daphnane class, individual congeners display dramatic differences in systemic exposure and toxicity that preclude substitution—yuanhuapine achieves high plasma concentrations following oral administration whereas structurally similar genkwanine F is undetectable in circulation [4]. These class-specific and congener-specific variations directly impact experimental reproducibility, therapeutic index considerations, and downstream development decisions.

Quantitative Evidence Guide: Differentiating Daphnane Diterpenoids for Scientific Selection and Procurement


HIV Latency Reversal Potency: Gnidimacrin (Daphnane) Demonstrates Sub-Nanomolar EC50 Superiority to Tigliane Analogs

In a head-to-head comparison of 20 natural and 8 synthetic diterpenes, the daphnane derivative gnidimacrin (4) exhibited an EC50 of 0.14 nM for HIV LTR-driven transcription activation, demonstrating approximately 2.4-fold greater potency than the most potent tigliane derivative stelleralide A (EC50 = 0.33 nM) and 2.8-fold greater potency than wikstroelide A (EC50 = 0.39 nM) [1]. This represents the first comprehensive structure-activity relationship study directly comparing daphnane and tigliane diterpenes in the same assay system, establishing that minor structural modifications within the daphnane orthoester framework confer latency-reversing activity that cannot be replicated by tigliane scaffolds.

HIV latency reversal PKC agonist shock and kill strategy

PKC Isozyme Selectivity Profile: Mezerein (Daphnane) Exhibits Reduced Activation of Novel PKC δ and ε Isozymes Relative to TPA (Tigliane)

In a direct comparative study using purified recombinant PKC isozymes (α, β1, β2, γ, δ, ε, and ζ), the daphnane diterpene mezerein demonstrated significantly reduced potency as an activator of novel PKC isozymes δ and ε when compared with the prototypical tigliane phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate) [1]. While absolute activation EC50 values were not reported in the open-access abstract, the study authors explicitly stated that "mezerein was relatively less potent (when compared with TPA) as an activator of the novel PKC isozymes δ and ε" [1]. Additionally, binding affinity and activation potency across all seven PKC isozymes correlated well with high tumor-promoting activity of TPA and PdBu versus the non-promoting action of the daphnane Rx [1].

PKC isozyme selectivity tumor promotion signal transduction

Mechanism Divergence in Colorectal Cancer: Huratoxin (Daphnane) Induces PKC-Independent Morphological Alterations Distinct from TPA

A bio-guided fractionation study of Hura crepitans latex identified the daphnane diterpene huratoxin (compound 1) as exhibiting significant and selective cell growth inhibition against the colorectal cancer cell line Caco-2 [1]. Critically, mechanistic investigation in direct comparison with TPA (12-O-tetradecanoylphorbol-13-acetate) revealed that huratoxin and TPA operate through two different mechanisms [1]. Huratoxin induced morphological modifications in Caco-2 cells that suggested formations mimicking intestinal crypt architecture, a phenotype not observed with TPA treatment. While specific IC50 values for growth inhibition were not provided in the publicly available abstract, the study established clear mechanistic divergence between daphnane (huratoxin) and tigliane (TPA) compounds in the same cellular model [1].

colorectal cancer mechanism of action PKC-independent signaling

Pharmacokinetic Disposition in Rats: Yuanhuapine (Daphnane) Achieves High Systemic Exposure Whereas Genkwanine F Is Undetectable

In a study evaluating the toxicity and pharmacokinetic profile of daphnane-type diterpenoids (DDs) from Genkwa Flos, significant congener-specific differences in systemic exposure were observed following oral administration of a total diterpenoid extract to rats [1]. Despite low content in the administered extract, yuanhuafine and yuanhuapine achieved extremely high blood concentrations [1]. In direct contrast, genkwanine F and Wikstroemia factor M1, though present at much higher concentrations in the extract, could not be detected in the blood at any time point [1]. This study represents the first demonstration that toxicity of Genkwa Flos diterpenoids correlates directly with blood concentration rather than administered dose, establishing that daphnane congeners cannot be considered bioequivalent [1].

pharmacokinetics oral bioavailability toxicokinetics

Dermal Irritancy Classification: Daphnetoxin (Daphnane) Elicits Severe Vesiculation at Doses Where Phorbol Alcohol (Tigliane) Is Inactive

In a controlled human patch testing study comparing nine diterpene compounds across four skeletal classes, the daphnane derivative daphnetoxin produced bullae and vesiculation in closed patch tests, whereas phorbol (a tigliane alcohol) was completely inactive at a dose level of 50 μg/5 μl [1]. Notably, acetylation of daphnetoxin to daphnetoxin-5,20-diacetate completely abolished this irritant activity even when applied at 10 times the dose of daphnetoxin [1]. Among all compounds tested, only three—two tigliane esters (12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate and 12-O-tigloyl-4-deoxyphorbol-13-isobutyrate) and one daphnane (daphnetoxin)—produced dermatological toxicity in open patch tests [1].

dermal toxicity irritant potency safety classification

Selective Cytotoxicity in TNBC: Yuanhuacine (Daphnane) Targets BL2 Subtype with Uncharacterized Tigliane/Ingenane Selectivity

Yuanhuacine, a 6-epoxy daphnane diterpene ester, has been shown to display potent selective cytotoxicity against the Basal-Like 2 (BL2) subtype of triple-negative breast cancer (TNBC) [1]. A subsequent investigation tested whether structurally similar tiglianes (Phorbol 12,13-Dibutyrate, Prostratin, Phorbol) and ingenanes (Ingenol 3-angelate, Ingenol 3,20-Dibenzoate, Ingenol) could also mediate selective cytotoxicity against BL2 TNBC cells [1]. While all six tigliane and ingenane compounds tested showed some degree of selective cytotoxicity against BL2 cell lines, they exhibited different potencies, with Phorbol 12,13-Dibutyrate and Ingenol 3-angelate being the most potent in their respective groups [1]. Specific IC50 values were not provided in the abstract, but the study establishes that daphnane yuanhuacine demonstrates BL2-selective activity and that cross-class substitution requires empirical validation rather than assumption of equivalent activity [1].

triple-negative breast cancer subtype-selective cytotoxicity targeted therapy

Validated Application Scenarios for Daphnane Diterpenoids Based on Quantitative Evidence


HIV Latency Reversal and 'Shock and Kill' Eradication Strategy Development

Daphnane derivatives, particularly gnidimacrin (EC50 = 0.14 nM), represent optimal tool compounds for HIV latency reversal studies due to validated sub-nanomolar potency and established SAR relative to tigliane comparators [1]. Researchers should prioritize procurement of gnidimacrin over alternative PKC agonists when designing ex vivo latency reversal assays or evaluating combination strategies with antiretroviral therapy, as the compound's potency advantage enables lower experimental concentrations and minimizes potential off-target PKC-mediated effects [1].

PKC Isozyme-Selective Signal Transduction Studies Requiring Reduced δ/ε Engagement

For investigators studying PKC-mediated signaling pathways where differential engagement of novel PKC isozymes (δ and ε) is a critical experimental variable, the daphnane diterpene mezerein provides a valuable alternative to TPA [1]. Mezerein's documented reduced activation potency for δ and ε isozymes relative to TPA, combined with its retention of activity at classical PKC isoforms, makes it suitable for dissecting isozyme-specific contributions to cellular responses including tumor promotion, differentiation, and inflammatory signaling [1].

In Vivo Pharmacokinetic and Toxicology Studies Requiring Oral Bioavailability

Yuanhuapine and yuanhuafine are the only daphnane congeners with demonstrated high systemic exposure following oral administration in rodent models, establishing their suitability for in vivo pharmacological or toxicological investigations requiring oral dosing [1]. Conversely, researchers should explicitly avoid genkwanine F and Wikstroemia factor M1 for systemic in vivo studies, as these compounds are not orally bioavailable and will not achieve detectable plasma concentrations, limiting their utility to local administration or in vitro applications only [1].

Colorectal Cancer Differentiation Therapy and PKC-Independent Mechanism Research

Huratoxin is uniquely positioned among daphnane diterpenes for investigations into PKC-independent anticancer mechanisms and colorectal cancer differentiation therapy, based on direct comparative evidence showing mechanistic divergence from TPA and induction of intestinal crypt-like morphological formations in Caco-2 cells [1]. This application scenario leverages huratoxin's distinct mechanism to explore therapeutic strategies that are inaccessible to canonical PKC-activating diterpenes, making it a high-priority procurement target for laboratories focused on non-canonical signaling in gastrointestinal malignancies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daphnane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.